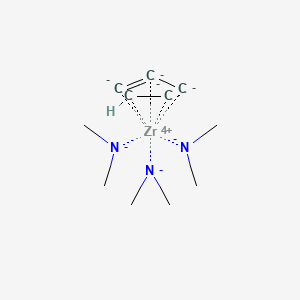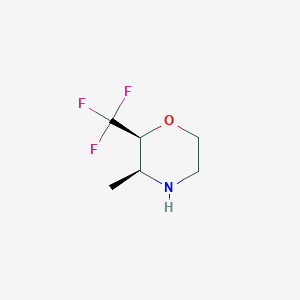![molecular formula C9H8BrNO2 B12338416 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1029421-37-1](/img/structure/B12338416.png)
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Applications De Recherche Scientifique
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
7-Fluoro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, which can influence its biological activity and chemical properties.
Uniqueness
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Propriétés
Numéro CAS |
1029421-37-1 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
7-bromo-8-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)13-4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
ODRDDFNFXQNWJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



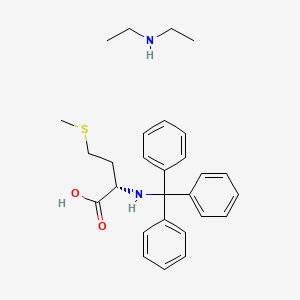
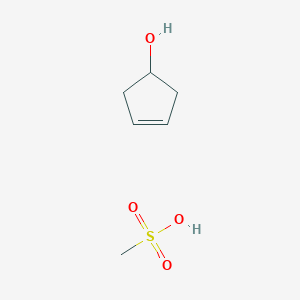
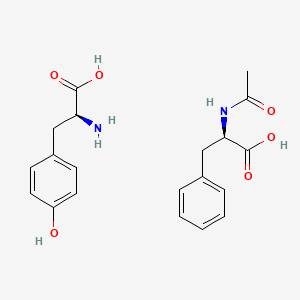
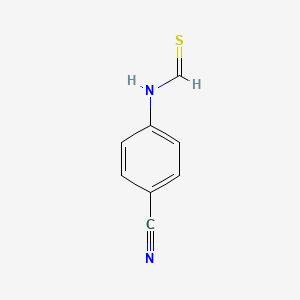
![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)

![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)

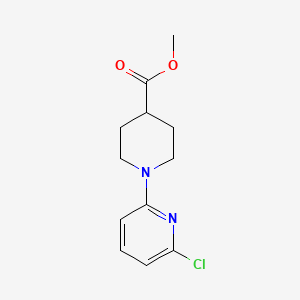
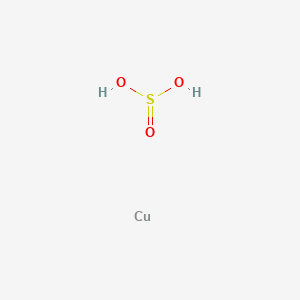
![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
